5,6-dimethyl-3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
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Description
5,6-dimethyl-3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Pyrimidinones and triazolopyrimidines have been synthesized through various methods, including microwave irradiation, cyclocondensation, and reactions with different amines and aldehydes. These synthetic routes often aim to introduce functional groups that can potentially confer biological activity (Rahmouni et al., 2016; Deohate & Palaspagar, 2020).
Anticancer and Anti-Inflammatory Applications
Several studies have evaluated the anticancer and anti-inflammatory potentials of pyrimidinone derivatives. These compounds have shown activity against various cancer cell lines and have been investigated for their ability to inhibit key enzymes involved in inflammatory processes (Abdellatif et al., 2014; Patel & Chikhalia, 2006).
Antiviral and Antibacterial Activities
Compounds with pyrimidine and triazole moieties have been assessed for their antiviral and antibacterial activities. These studies highlight the potential of such compounds to act against specific viruses and bacteria, underscoring the importance of structural modifications to enhance biological efficacy (El-Etrawy & Abdel-Rahman, 2010; Azab et al., 2013).
Enzymatic Activity Modulation
Novel pyrimidinone and related heterocyclic compounds have also been studied for their ability to modulate enzymatic activities. These activities include effects on specific enzymes or biochemical pathways, which could be relevant for the development of new therapeutic agents or research tools (Abd & Awas, 2008).
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-14(2)20-12-24(19(13)27)11-18(26)23-8-16(9-23)25-10-17(21-22-25)15-6-4-3-5-7-15/h3-7,10,12,16H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZRHJDTDRNGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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